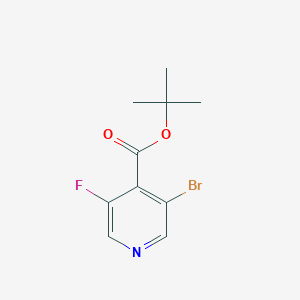
3,6-Dichloroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, the reaction of isoquinoline with chlorine gas under controlled conditions can yield this compound. Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the isoquinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form aryl-substituted isoquinolines.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions often involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with arylboronic acids. The reactions are typically carried out in an inert atmosphere.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Amino-substituted Isoquinolines: Formed through nucleophilic substitution reactions.
Aryl-substituted Isoquinolines: Resulting from coupling reactions with arylboronic acids.
Scientific Research Applications
3,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Some derivatives have shown promise in preclinical studies for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloroisoquinoline involves its interaction with specific molecular targets. The chlorine atoms on the isoquinoline ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. For example, the compound can form hydrogen bonds with biomolecules, affecting their function and stability. Additionally, its ability to undergo nucleophilic substitution and coupling reactions allows it to interact with a wide range of chemical species, making it a versatile tool in chemical synthesis and biological research .
Comparison with Similar Compounds
1,3-Dichloroisoquinoline: Another dichloro-substituted isoquinoline with similar chemical properties but different substitution patterns.
6-Bromo-1,3-dichloroisoquinoline: A bromine and chlorine-substituted isoquinoline with unique reactivity due to the presence of both halogens.
Uniqueness: 3,6-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3,6-dichloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZOXHNDDYCRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


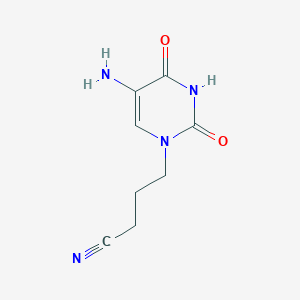
![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/no-structure.png)

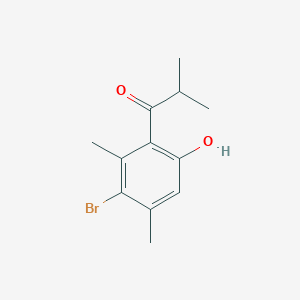
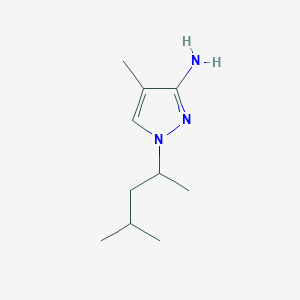
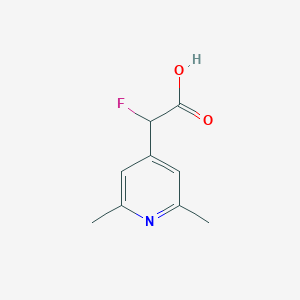

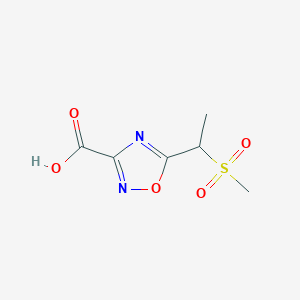
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)
![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)
